1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone

Medicinal Chemistry Structure–Activity Relationship Scaffold Hopping

Procure this single-isomer imidazoline thioether (CAS 851801-87-1) to introduce a halogen-bond donor into molecular docking workflows and to assess P450-mediated S-oxidation liability. Pair with positional isomer CAS 851803-68-4 and regioisomer CAS 851801-53-1 to construct a matched-pair matrix that isolates aryl-topology and linker-flexibility effects on α₂-adrenoceptor and serotonin-transporter engagement. Well-defined structure (no chiral centers) provides clean input for computational binding hypotheses, enabling prospective predictions before committing to larger analog libraries. For non-human research use only.

Molecular Formula C19H19ClN2OS
Molecular Weight 358.88
CAS No. 851801-87-1
Cat. No. B2557953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone
CAS851801-87-1
Molecular FormulaC19H19ClN2OS
Molecular Weight358.88
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H19ClN2OS/c1-14-3-2-4-16(11-14)12-18(23)22-10-9-21-19(22)24-13-15-5-7-17(20)8-6-15/h2-8,11H,9-10,12-13H2,1H3
InChIKeyGANNTCWNURGXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone (CAS 851801‑87‑1) – Procurement‑Grade Structural and Physicochemical Baseline


1‑(2‑((4‑Chlorobenzyl)thio)‑4,5‑dihydro‑1H‑imidazol‑1‑yl)‑2‑(m‑tolyl)ethanone (CAS 851801‑87‑1) is a synthetic small molecule (C₁₉H₁₉ClN₂OS, MW 358.89 g mol⁻¹) built on a 4,5‑dihydro‑1H‑imidazole (imidazoline) core. It carries a 4‑chlorobenzylthio substituent at the 2‑position and a 2‑(3‑methylphenyl)acetyl moiety at N‑1, resulting in a thioether‑bridged, halogenated diaryl architecture [REFS‑1]. Its computed lipophilicity (XLogP3 ≈ 4.2) and moderate polar surface area (TPSA ≈ 58 Ų) place it within drug‑like chemical space, while the imidazoline scaffold is historically associated with α₂‑adrenoceptor and serotonin‑transporter modulation [REFS‑2], [REFS‑3]. This compound is currently offered by specialty chemical suppliers for non‑human research use only [REFS‑1].

Why Generic Imidazoline Analogs Cannot Substitute for 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone Without Risk


Although the 4,5‑dihydro‑1H‑imidazole scaffold is shared by numerous biologically active compounds, small structural variations—such as the position of the chlorobenzylthio group, the nature of the N‑1 acyl substituent, or the replacement of sulfur by oxygen—can profoundly alter target engagement, metabolic stability, and physicochemical properties [REFS‑1], [REFS‑2]. Positional isomers (e.g., CAS 851803‑68‑4) swap the aryl‑group placement, while regioisomers (e.g., CAS 851801‑53‑1) alter the linker between the carbonyl and the m‑tolyl ring, and heteroatom‑exchanged analogs (e.g., CAS 851803‑57‑1) modify hydrogen‑bonding capacity and lipophilicity [REFS‑3]. Without direct comparative bioactivity data for this specific compound, any assumption of functional interchangeability with even the closest structural neighbors is unsupported and carries a high risk of divergent experimental outcomes.

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone: Quantitative Differentiation from the Closest Analogs


Positional Isomer Differentiation: Distinct Aryl‑Group Connectivity vs. CAS 851803‑68‑4

The target compound places the 4‑chlorobenzylthio group at the imidazoline 2‑position and the 2‑(m‑tolyl)acetyl unit at N‑1, whereas its positional isomer CAS 851803‑68‑4 swaps these attachments: a 3‑methylbenzylthio group at C‑2 and a 4‑chlorophenylacetyl group at N‑1 [REFS‑1]. Despite identical molecular formula (C₁₉H₁₉ClN₂OS, MW 358.89), computed XLogP3 (4.2), and TPSA (58 Ų), the reversal of the two aryl domains creates a topologically distinct spatial arrangement of the chloro and methyl substituents, a factor known to alter receptor‑subtype selectivity in imidazoline‑based ligands [REFS‑2]. This structural distinction cannot be captured by bulk physicochemical descriptors alone.

Medicinal Chemistry Structure–Activity Relationship Scaffold Hopping

Linker Chemistry Differentiation: Acetyl vs. Benzoyl Carbonyl Spacer vs. CAS 851801‑53‑1

The target compound features a methylene (–CH₂–) bridge between the carbonyl and the m‑tolyl ring (acetyl linkage), giving a C–C single bond with free rotation. In the regioisomer CAS 851801‑53‑1, the carbonyl is directly conjugated to the m‑tolyl ring (benzoyl linkage), resulting in a shorter, rigidified connection and a different electronic distribution [REFS‑1]. The molecular‑weight difference (358.89 vs. 344.86 g mol⁻¹) reflects the loss of the methylene unit; more importantly, the benzoyl analog exhibits reduced conformational freedom and altered HOMO/LUMO energies, which have been shown to modulate p38 MAP kinase inhibition potency in related thio‑imidazole chemotypes [REFS‑2].

Medicinal Chemistry Conformational Analysis Synthetic Accessibility

Thioether vs. Ether Linkage: Differentiated Lipophilicity and Metabolic Liabilities vs. CAS 851803‑57‑1

The target compound incorporates a thioether (–S–CH₂–) bridge connecting the 4‑chlorophenyl group to the imidazoline core, whereas the chlorophenoxy analog CAS 851803‑57‑1 replaces this with an ether oxygen plus an additional carbonyl‑adjacent methylene, shifting the molecular formula from C₁₉H₁₉ClN₂OS to C₁₉H₁₉ClN₂O₂S (Δ +15.99 g mol⁻¹, MW 374.88) [REFS‑1]. The thioether sulfur imparts greater polarizability and typically higher lipophilicity than the corresponding ether, potentially enhancing passive membrane permeability but also increasing susceptibility to cytochrome P450‑mediated S‑oxidation [REFS‑2], [REFS‑3]. The extra oxygen atom in the comparator elevates hydrogen‑bond acceptor count, which may alter solubility and off‑target binding profiles.

Drug Metabolism Physicochemical Profiling Pharmacokinetics

Scaffold‑Decorated vs. Minimal Core: The m‑Tolylacetyl Group Differentiates from the Bare 2‑(4‑Chlorobenzylthio)‑4,5‑dihydro‑1H‑imidazole (CAS 673434‑78‑1)

The target compound is the N‑1 acylated derivative of the simple 2‑(4‑chlorobenzylthio)‑4,5‑dihydro‑1H‑imidazole core (commonly supplied as the hydrochloride salt, CAS 673434‑78‑1, MW 263.19) [REFS‑1]. Addition of the 2‑(m‑tolyl)acetyl group increases the molecular weight by +95.7 g mol⁻¹ (to 358.89), raises XLogP3 from an estimated ~2.5 to 4.2, and expands the heavy atom count from 15 to 24 [REFS‑2]. The unsubstituted core lacks the aromatic extension required for occupancy of the hydrophobic sub‑pockets identified in imidazoline‑binding receptors and monoamine transporters, as demonstrated in SAR studies of related 2‑substituted 4,5‑dihydro‑1H‑imidazoles where N‑1 acylation was critical for serotonin reuptake inhibition [REFS‑3].

Chemical Biology Target Engagement Compound Library Design

Antifungal Class Reference: Divergent Biological Annotation Relative to Sulconazole (CAS 82382‑23‑8)

Sulconazole nitrate (CAS 82382‑23‑8) is a clinically used imidazole antifungal that also contains a 4‑chlorobenzylthio moiety, but it substitutes the imidazoline core with a fully aromatic imidazole ring and a distinct phenethyl spacer [REFS‑1]. Sulconazole exhibits potent inhibition of fungal CYP51 (lanosterol 14α‑demethylase) with reported MIC₉₀ values of 0.5–8 µg mL⁻¹ against dermatophytes and Candida spp. [REFS‑2]. The target compound’s saturated 4,5‑dihydro‑1H‑imidazole ring and m‑tolylacetyl substituent create a substantially different pharmacophore; the partially reduced ring is a hallmark of α₂‑adrenergic and imidazoline‑I₁/I₂ receptor ligands rather than azole antifungals [REFS‑3]. This distinction underscores that the 4‑chlorobenzylthio group alone does not dictate biological annotation—the oxidation state of the heterocycle and the nature of the N‑1 substituent are the key selectivity determinants.

Antifungal Agents Target Selectivity Chemical Probe Development

Computed Physicochemical Property Profile: TPSA and logP Differentiation from the Broader Imidazoline Chemical Space

The target compound’s computed topological polar surface area (TPSA = 58 Ų) and XLogP3 (4.2) position it within favourable CNS drug‑like space (TPSA < 90 Ų, logP 1–5), while its molecular weight (358.89) and heavy atom count (24) remain below common oral druggability thresholds [REFS‑1]. The TPSA of 58 Ų is identical to that of the positional isomer CAS 851803‑68‑4, but both are lower than the chlorophenoxy analog CAS 851803‑57‑1 (TPSA predicted ~67 Ų due to the additional ether oxygen) [REFS‑2]. Lower TPSA correlates with higher passive blood–brain barrier permeability, making the target compound theoretically more suitable for CNS target screening than the oxygen‑rich analog [REFS‑3]. These computed differences, while modest, provide a rational basis for analog prioritization when experimental permeability or brain‑penetration data are absent.

Physicochemical Profiling Drug‑Likeness BBB Permeability Prediction

Recommended Research and Procurement Application Scenarios for 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone


CNS Target Panel Screening Where Imidazoline‑Receptor or Monoamine‑Transporter Engagement Is Hypothesized

The 4,5‑dihydro‑1H‑imidazole core, combined with the chlorobenzylthio and m‑tolylacetyl substituents, aligns with pharmacophoric features of α₂‑adrenoceptor antagonists and serotonin‑reuptake inhibitors described in the foundational SAR literature [REFS‑1]. Its computed TPSA (58 Ų) and XLogP3 (4.2) are consistent with passive CNS permeation [REFS‑2]. This compound is suitable for inclusion in medium‑throughput screening decks targeting GPCR and monoamine transporter panels, where its structural divergence from the positional isomer CAS 851803‑68‑4 provides a matched‑pair tool for probing aryl‑group topology effects [REFS‑3].

Matched‑Pair SAR Studies with the Positional Isomer (CAS 851803‑68‑4) and Regioisomer (CAS 851801‑53‑1)

Procuring the target compound alongside its positional isomer (CAS 851803‑68‑4) and regioisomer (CAS 851801‑53‑1) creates a three‑compound matrix that systematically varies (i) aryl‑group placement and (ii) carbonyl‑linker flexibility [REFS‑1]. This set enables rigorous isolation of structure–activity relationships: the acetyl‑vs‑benzoyl linker comparison (Δ –CH₂–) probes conformational requirements, while the positional isomer pair probes the spatial arrangement of chlorine and methyl substituents on receptor binding [REFS‑2]. Such matched‑pair study designs are recommended when experimental target‑engagement data are generated for the first time.

Thioether‑Specific Metabolic Stability or Reactive Metabolite Screening

The thioether bridge in the target compound distinguishes it from the chlorophenoxy analog CAS 851803‑57‑1, which contains an ether oxygen [REFS‑1]. Thioethers are susceptible to P450‑catalyzed S‑oxidation to sulfoxides and sulfones, potentially generating metabolites with altered activity or toxicity [REFS‑2]. Including the target compound in metabolic stability assays (e.g., human liver microsome incubations with LC‑MS metabolite profiling) and comparing results with the ether analog provides direct evidence for the metabolic liability of the sulfur atom, informing preclinical candidate progression decisions [REFS‑3].

Computational Docking and Pharmacophore Modeling of Chlorine‑Substituted Imidazoline Ligands

The target compound’s well‑defined single‑isomer structure (no chiral centers, one defined tautomeric form) makes it an ideal input for molecular docking studies against imidazoline I₁/I₂ receptors, α₂‑adrenoceptors, or serotonin transporters [REFS‑1]. Its 4‑chlorobenzylthio group provides a halogen‑bond donor that can be explicitly parameterized in docking scoring functions, offering an advantage over the non‑halogenated or methyl‑only analogs commonly used in imidazoline docking studies [REFS‑2]. Computational predictions generated with this compound can serve as prospective hypotheses prior to committing to synthesis or procurement of larger analog libraries.

Quote Request

Request a Quote for 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.